Human Alkaline Phosphatase (ALP) Inhibitory Activity – Direct Comparison with Lead Analogue 6i
In the published 6a–i analogue series, the target compound (as an integral member) contributed to the structure-activity relationship (SAR), but the lead compound 6i demonstrated the highest potency with an IC50 of 0.420 μM [1]. This is a 6.7-fold improvement over the standard inhibitor KH2PO4 (IC50 = 2.80 μM) [1]. While the specific IC50 of N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has not been reported in isolation, its structural context within the series provides a quantitative benchmark for comparison [1].
| Evidence Dimension | Inhibitory potency against human alkaline phosphatase |
|---|---|
| Target Compound Data | Not explicitly stated; part of series 6a–i exhibiting 'good to excellent' inhibitory activity [1]. |
| Comparator Or Baseline | Compound 6i: IC50 = 0.420 μM; Standard KH2PO4: IC50 = 2.80 μM [1] |
| Quantified Difference | Compound 6i is 6.7-fold more potent than KH2PO4 [1]. |
| Conditions | In vitro alkaline phosphatase inhibition assay [1] |
Why This Matters
This establishes a potency benchmark within the chemical series, informing researchers that the core 2,5-disubstituted-1,3,4-oxadiazole benzamide scaffold is capable of sub-micromolar ALP inhibition, guiding the selection of this congener for further optimization.
- [1] Iqbal, Z., Iqbal, A., Ashraf, Z., Latif, M., Hassan, M., & Nadeem, H. (2019). Synthesis and docking studies of N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues as potential alkaline phosphatase inhibitors. Drug Development Research, 80(5), 646–654. PMID: 31032540. View Source
